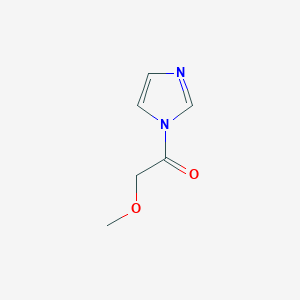

1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31059-08-2 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1-imidazol-1-yl-2-methoxyethanone |

InChI |

InChI=1S/C6H8N2O2/c1-10-4-6(9)8-3-2-7-5-8/h2-3,5H,4H2,1H3 |

InChI Key |

FGZHEMUBCFDEDD-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 1h Imidazol 1 Yl 2 Methoxyethan 1 One

Established Synthetic Routes for Imidazole-Substituted Ketones

Traditional methods for synthesizing imidazole-substituted ketones often involve fundamental organic reactions.

N-Alkylation Strategies for Imidazole (B134444) Ring Systems

N-alkylation is a primary method for introducing substituents to the imidazole ring. A common industrial synthesis for a related compound, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, involves reacting 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in DMF solvent in the presence of a base and a PEG600 catalyst. google.com This highlights a general strategy for creating a bond between a carbon atom and the imidazole nitrogen.

Acylation Reactions Involving Imidazole Nucleophiles

The direct acylation of imidazole is a common and effective method for preparing N-acylimidazoles. This can be accomplished using various acylating agents.

One straightforward approach is the reaction of imidazole with an acyl chloride. For instance, reacting two moles of imidazole with one mole of acetyl chloride can produce 1-acetyl imidazole, though this also generates one mole of imidazolium (B1220033) chloride as a byproduct. google.com Similarly, the synthesis of 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one would likely involve the reaction of imidazole with 2-methoxyacetyl chloride.

Another method involves the use of carboxylic anhydrides in the presence of carbonyldiimidazole. google.com This process is efficient and avoids the formation of difficult-to-remove byproducts, yielding only carbon dioxide. google.com Ketene can also be reacted with imidazoles that have an available imino-hydrogen to form 1-acyl imidazoles. google.com

A novel and rapid procedure for synthesizing acylcarnitines utilizes an N-acyl imidazole intermediate. nih.gov This intermediate is formed and then reacted with L-carnitine perchlorate (B79767) to yield the final product. nih.gov

Carbonyl Group Formation in Alpha-Position to Heteroatoms

The formation of the carbonyl group adjacent to the imidazole nitrogen is inherent to the acylation reactions described above. A distinct method for creating a carbonyl group alpha to a heteroatom is seen in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. rsc.org This involves the reaction of an aromatic aldehyde and o-phenylenediamine (B120857) in the presence of N,N-dimethylformamide and sulfur. rsc.org

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers more sophisticated and efficient routes to imidazole derivatives, often employing catalysts and adhering to green chemistry principles.

Transition Metal-Catalyzed Reactions for C-N and C-C Bond Formation

Transition metal catalysis plays a significant role in the synthesis of functionalized imidazoles. For example, gold(I) complexes containing imidazole-based N-heterocyclic carbene (NHC) ligands have been studied for their reactivity. nih.gov While not a direct synthesis of the title compound, these studies provide insight into the behavior of imidazole derivatives in catalytic systems.

Green Chemistry Principles in the Synthesis of Related Imidazole Derivatives

Green chemistry principles are increasingly being applied to the synthesis of imidazole compounds. For instance, a solvent- and metal-free, one-pot deoxygenative chlorination of 2-unsubstituted imidazole N-oxides using oxalyl chloride has been developed. researchgate.net This expeditious reaction proceeds at room temperature and produces excellent yields of 2-chloroimidazoles. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of 1 1h Imidazol 1 Yl 2 Methoxyethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic arrangement and bonding framework can be assembled.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one, five distinct signals are expected.

The imidazole (B134444) ring protons typically appear in the downfield region of the spectrum. The proton at the C-2 position (H-2) is the most deshielded due to the influence of two adjacent nitrogen atoms and is expected to appear as a singlet. The protons at the C-4 and C-5 positions (H-4 and H-5) also present as singlets (or narrow doublets with a small coupling constant) at slightly higher fields. chemicalbook.com In the closely related compound, 1-(1H-imidazol-1-yl)ethanone, the imidazole protons are found at specific chemical shifts that serve as a strong reference. researchgate.net

The aliphatic portion of the molecule gives rise to two signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet. The three protons of the methoxy (B1213986) group (-OCH₃) will also produce a sharp singlet, typically at a higher field. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (Imidazole) | ~8.2 - 8.5 | Singlet | 1H |

| H-4 (Imidazole) | ~7.6 - 7.8 | Singlet | 1H |

| H-5 (Imidazole) | ~7.1 - 7.3 | Singlet | 1H |

| -CH₂- | ~4.8 - 5.2 | Singlet | 2H |

| -OCH₃ | ~3.4 - 3.7 | Singlet | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct carbon signals are anticipated.

The carbonyl carbon (C=O) of the acyl group is the most deshielded carbon and appears furthest downfield, typically in the range of 165-170 ppm. rsc.org The three carbons of the imidazole ring (C-2, C-4, C-5) resonate in the aromatic region of the spectrum. The methylene carbon (-CH₂-) and the methoxy carbon (-OCH₃) are found in the upfield, aliphatic region. docbrown.info The specific chemical shifts can be predicted with high accuracy based on established data for similar functional groups. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous structures and standard chemical shift values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~166.0 |

| C-2 (Imidazole) | ~137.0 |

| C-4 (Imidazole) | ~130.0 |

| C-5 (Imidazole) | ~117.0 |

| -CH₂- | ~75.0 |

| -OCH₃ | ~59.0 |

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments establish the connectivity between them.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling between the five distinct singlet proton signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show correlations between the H-2, H-4, and H-5 signals and their corresponding C-2, C-4, and C-5 carbon signals. It would also link the methylene proton singlet to the methylene carbon signal and the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) connectivity. Key expected correlations for this compound would include:

Correlations from the imidazole protons (H-2, H-4, H-5) to the carbonyl carbon (C=O), confirming the attachment of the imidazole ring to the acyl group.

A correlation from the methylene protons (-CH₂-) to the carbonyl carbon (C=O).

A correlation from the methoxy protons (-OCH₃) to the methylene carbon (-CH₂-).

Together, these 2D experiments would provide unambiguous confirmation of the molecule's covalent structure.

The bond between the imidazole nitrogen (N-1) and the acyl carbonyl carbon has partial double-bond character due to resonance. This restricts rotation, potentially leading to the existence of conformational isomers (or rotamers) in solution. nih.gov This phenomenon is well-documented in N-acylhydrazones and other amides, often resulting in two distinct sets of NMR signals for the atoms near the restricted bond. nih.gov

In the case of this compound, this could manifest as a doubling of the signals for the imidazole ring protons and the methylene group protons in the ¹H NMR spectrum. The relative ratio of these signal sets would indicate the population of each conformer at a given temperature.

Advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe the spatial proximity of protons. nih.gov A NOESY experiment could detect through-space correlations between the methylene protons and the H-2 or H-5 protons of the imidazole ring, which would help to definitively assign the major and minor conformers. Conformational analysis of related imidazolidines has shown that NMR is a powerful method to determine the preferential orientation of substituents. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, providing definitive proof of a compound's chemical composition. For this compound, the molecular formula is C₆H₈N₂O₂.

The theoretical exact mass for the neutral molecule is calculated to be 140.0586 g/mol . When analyzed by HRMS using electrospray ionization (ESI) in positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₆H₉N₂O₂⁺ | 141.0659 |

The experimental observation of an ion with a mass-to-charge ratio matching this calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and structural features of a compound by analyzing its fragmentation patterns. rsc.orgresearchgate.net In positive ion mode, the molecule of this compound is expected to protonate, forming the pseudomolecular ion [M+H]⁺. uab.edu Subsequent fragmentation of this precursor ion in the collision cell provides valuable structural information. rsc.orgresearchgate.net

The fragmentation of protonated molecules can be categorized into charge-retention and charge-migration fragmentations. rsc.org For this compound, key fragmentation pathways are anticipated to involve the cleavage of bonds adjacent to the carbonyl group and the imidazole ring. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones. miamioh.edu Additionally, the fragmentation of N-acyliminium ions, which can be formed from this molecule, provides characteristic product ions. nih.gov

A plausible fragmentation pattern for this compound would likely involve the following key steps:

Loss of the methoxymethyl group (-CH₂OCH₃): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

Formation of the imidazolium (B1220033) ion: Cleavage resulting in the stable imidazolium cation.

Cleavage of the ether bond: Fragmentation within the methoxyethyl side chain.

The resulting mass-to-charge ratios (m/z) of the fragment ions allow for the piecing together of the molecule's structure.

Table 1: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| [M+H]⁺ | CH₂OCH₃ | Imidazolium-carbonyl cation | |

| [M+H]⁺ | CO | Imidazolyl-methoxyethane cation | |

| [M+H]⁺ | OCH₃ | Imidazolyl-ketoethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. docbrown.info

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The carbonyl (C=O) stretching vibration of amides and related compounds typically appears at a lower frequency, around 1640 to 1680 cm⁻¹, due to resonance with the nitrogen lone pair. uobabylon.edu.iq For N-acylimidazoles, this band can be observed in a similar region. nih.gov

The imidazole ring exhibits several characteristic vibrations. The C=N stretching absorption is typically found around 1681 cm⁻¹. researchgate.net The C=C stretching vibrations of the imidazole ring are expected to appear at approximately 1599 and 1489 cm⁻¹. researchgate.net Additionally, the N-H stretching of the imidazole ring, if present in a related compound, would be observed as a broad band around 3437 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic imidazole ring are found at higher frequencies. researchgate.net The methoxy group also has a characteristic C-H stretching vibration between 2830 and 2815 cm⁻¹. docbrown.info

Table 2: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Carbonyl (Amide) | C=O Stretch | 1640 - 1680 | uobabylon.edu.iq |

| Imidazole | C=N Stretch | ~1681 | researchgate.net |

| Imidazole | C=C Stretch | ~1599, ~1489 | researchgate.net |

| Methoxy | C-H Stretch | 2815 - 2830 | docbrown.info |

| Ether | C-O Stretch | 1060 - 1150 | docbrown.info |

IR spectroscopy can provide insights into intermolecular and intramolecular hydrogen bonding. While this compound does not have a traditional hydrogen bond donor like an O-H or N-H group, weak C-H···O or C-H···N hydrogen bonds can occur. nih.gov These interactions can cause shifts in the vibrational frequencies of the involved groups. For instance, the C=O stretching frequency may shift to a lower wavenumber, and the C-H stretching and bending vibrations can also be affected. The presence of such weak hydrogen bonds can influence the crystal packing of the molecule in the solid state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comexcillum.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. rigaku.com

The process of single-crystal X-ray diffraction involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. numberanalytics.com The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. libretexts.org The intensities and positions of the diffracted beams are used to solve the crystal structure, often employing direct methods. nih.gov The structural model is then refined to obtain accurate atomic coordinates and other crystallographic parameters. nih.gov

Due to the lack of specific crystallographic data for this compound, data from the closely related compound, 1-(1H-Imidazol-1-yl)ethanone, is presented here for illustrative purposes. It is plausible that the target compound would exhibit similar crystallographic features.

For 1-(1H-Imidazol-1-yl)ethanone, the crystal structure was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic crystal system. The space group was identified as P2₁/n .

Table 3: Illustrative Crystallographic Data for the Related Compound 1-(1H-Imidazol-1-yl)ethanone

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5263 (8) |

| b (Å) | 7.5835 (10) |

| c (Å) | |

| α (°) | 90 |

| β (°) | 100.361 (8) |

| γ (°) | 90 |

| Volume (ų) | |

| Z | 4 |

Data for 1-(1H-Imidazol-1-yl)ethanone serves as an example for a related structure.

This information is crucial for understanding the solid-state packing and intermolecular interactions of such molecules.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystalline state, molecules of N-acylimidazoles are primarily stabilized by a network of weak intermolecular interactions, including hydrogen bonds and potentially π-π stacking.

Hydrogen Bonding: Based on the crystal structure of the analogous 1-(1H-Imidazol-1-yl)ethanone, the primary intermolecular forces are weak C-H···O and C-H···N hydrogen bonds. researchgate.net In this analogue, these interactions link the molecules into a sheet-like structure. It is highly probable that this compound would exhibit similar C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen and the unprotonated nitrogen of the imidazole ring are the principal hydrogen bond acceptors. The hydrogen atoms of the imidazole ring and the methoxyethyl group would act as donors.

For instance, in related imidazole derivatives, C-H···N interactions have been observed with bond lengths in the range of 3.4 Å. researchgate.net Similarly, O-H···N hydrogen bonds in other imidazole-containing crystal structures demonstrate the strong accepting character of the imidazole nitrogen. nih.gov The presence of the ether oxygen in the methoxyethyl group of the target compound introduces an additional potential hydrogen bond acceptor site, which could lead to more complex three-dimensional networks compared to the sheet-like structure of its ethanone (B97240) analog.

A summary of likely intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| C-H···O | Imidazole C-H, Methoxyethyl C-H | Carbonyl O, Ether O | - | researchgate.net |

| C-H···N | Imidazole C-H, Methoxyethyl C-H | Imidazole N | ~3.4 | researchgate.net |

Conformational Insights from Crystallographic Data

The conformation of this compound is expected to be defined by the relative orientation of the imidazole ring and the methoxyacetyl group.

In the crystal structure of 1-(1H-Imidazol-1-yl)ethanone, the molecule is nearly planar, with the acetyl group being inclined to the mean plane of the imidazole ring by a very small angle of 1.52 (12)°. researchgate.net This planarity suggests a degree of conjugation between the imidazole ring and the carbonyl group.

For this compound, the key conformational feature would be the torsion angle around the N-C(O) bond. While a similar near-planar conformation is possible, the steric and electronic effects of the larger methoxyethyl group might lead to a greater twist between the imidazole ring and the acyl group. In other 1-phenyl-1H-imidazole derivatives, the angle between the imidazole and phenyl rings can vary significantly, from approximately 25° to 44°, influenced by substituents on the phenyl ring. researchgate.net

The crystallographic parameters for the closely related 1-(1H-Imidazol-1-yl)ethanone are provided below, which can serve as a reference for the anticipated crystal system of the target compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1-(1H-Imidazol-1-yl)ethanone | Monoclinic | P21/n | 7.5263 (8) | 7.5835 (10) | 9.0853 (10) | 100.361 (8) | researchgate.net |

Computational and Theoretical Investigations of 1 1h Imidazol 1 Yl 2 Methoxyethan 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are essential for determining the fundamental properties of a molecule from first principles. These methods model the electronic structure to predict geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. Functionals like B3LYP are commonly used for imidazole (B134444) derivatives to achieve reliable results. nih.govepstem.netresearchgate.net

Vibrational analysis, typically performed after geometry optimization, calculates the frequencies of molecular vibrations. These theoretical frequencies correspond to the peaks observed in an infrared (IR) spectrum. This analysis confirms that the optimized structure is a true energy minimum and helps in the assignment of experimental spectral bands.

Table 1: Predicted Geometric Parameters of Imidazole Derivatives from DFT Calculations Note: This table presents representative data for the core imidazole structure based on computational studies of analogous compounds, as specific published data for 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one is not available.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | N-C(acetyl) | ~1.39 Å |

| Bond Length | C-O(methoxy) | ~1.42 Å |

| Bond Angle | N-C-C(acetyl) | ~118° |

| Bond Angle | C-O-C(methoxy) | ~112° |

| Dihedral Angle | Imidazole-C-C=O | ~5-15° |

Ab initio methods, such as Hartree-Fock (HF), are quantum mechanical calculations derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they provide a fundamental understanding of electronic properties. These methods are used to calculate properties like dipole moment, polarizability, and the distribution of electron density within the molecule. For photosystem I, a pigment-protein complex, all-atom molecular dynamics (MD) simulations were utilized to study its solution structure and dynamics. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comyoutube.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.comshd-pub.org.rs Analysis of the HOMO and LUMO energy levels helps identify the most probable sites for electrophilic and nucleophilic attacks. aimspress.com For imidazole derivatives, the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO may be distributed across the carbonyl group and the ring system.

Table 2: Representative Frontier Orbital Energies for Imidazole Analogues Note: Values are illustrative and based on DFT calculations (B3LYP method) for related imidazole-containing compounds.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Substituted Imidazole | -6.29 | 1.81 | 4.48 | High Stability irjweb.com |

| Thiazole (B1198619) Derivative | -7.01 | 0.15 | 6.86 | Low Kinetic Stability shd-pub.org.rs |

| Temozolomide | -6.83 | -2.48 | 4.35 | Defines Reactivity Sites aimspress.com |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov MD simulations are invaluable for exploring the conformational space of flexible molecules like this compound.

These simulations can reveal the preferred orientations and rotational freedom of the methoxyethyl side chain relative to the rigid imidazole ring. By simulating the molecule in a solvent environment, MD can show how intermolecular interactions influence its conformation and stability. nih.gov This provides a dynamic picture of the molecule's behavior under more realistic physiological conditions, which is crucial for understanding how it might interact with biological targets. tandfonline.com

In Silico Modeling for Potential Biological Interactions

In silico modeling uses computational methods to predict how a molecule might interact with biological macromolecules, such as proteins or enzymes. This is a cornerstone of modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This helps in understanding the binding mode and affinity, which are critical for biological activity. researchgate.net

Given that the imidazole core is a well-known pharmacophore, docking studies of analogues provide valuable insights into the potential targets for this compound. A primary target for many azole-based compounds is Lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govmdpi.com Docking studies on various imidazole derivatives have shown strong binding affinities to this enzyme, suggesting potential antifungal activity. nih.govmdpi.comjbcpm.com Other studies have explored imidazole analogues as inhibitors for targets in bacteria, such as L-glutamine: D-fructose-6-phosphate amidotransferase, or for antituberculosis agents targeting the InhA enzyme. researchgate.netnih.gov

These studies consistently show that the imidazole ring often forms key interactions, such as hydrogen bonds or pi-stacking, with amino acid residues in the active site of the target protein. The specific substituents on the imidazole ring then modulate the binding affinity and selectivity.

Table 3: Summary of Molecular Docking Results for Imidazole Analogues Against Various Biological Targets

| Imidazole Analogue Class | Target Protein | PDB Code | Binding Energy (kcal/mol) | Potential Application |

|---|---|---|---|---|

| Chloro-substituted Imidazoles | Lanosterol 14α-demethylase | (Modeled) | Not specified, strong interaction noted | Antifungal nih.gov |

| Imidazole-linked Ethionamides | Enoyl-ACP reductase (InhA) | (Not specified) | Good binding affinity confirmed | Antituberculosis nih.gov |

| Imidazole-dithiocarbamates | Lanosterol 14α-demethylase | 5v5z | Strong interactions observed | Antifungal mdpi.com |

| Imidazole-pyrazole derivatives | GlcN-6-P synthase | 2VF5 | Good affinity noted | Antimicrobial researchgate.net |

| Imidazolone derivatives | Protein Kinase | 1HNJ | -4.84 | Anticancer nih.gov |

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the computational and theoretical investigation of the chemical compound This compound .

While computational methods such as the prediction of binding affinities, analysis of interaction modes, and pharmacophore modeling are common in drug discovery and materials science, no specific studies applying these techniques to This compound were found. The search included queries for molecular docking studies, binding affinity predictions, and ligand-based design principles for this particular molecule.

Research is available for structurally related imidazole compounds, which have been investigated for various therapeutic targets. For instance, studies on other imidazole derivatives have detailed their synthesis, crystal structures, and in some cases, their interactions with biological targets through molecular docking and pharmacophore analysis. nih.govnih.govresearchgate.net These studies highlight the general applicability of computational tools in characterizing the potential bioactivity of imidazole-containing molecules. dovepress.comresearchgate.netunina.itnih.gov

However, without specific research dedicated to This compound , it is not possible to provide detailed findings or data tables concerning its binding affinities, interaction modes, or pharmacophore-based design principles as requested. The generation of such specific scientific content requires existing, peer-reviewed data which, in this case, does not appear to be publicly available.

Therefore, the requested article sections cannot be created with the required scientific accuracy and adherence to the specified compound.

Investigation of Biological Activities and Molecular Mechanisms of 1 1h Imidazol 1 Yl 2 Methoxyethan 1 One and Its Analogues

Antifungal Activities Attributed to Imidazole-Containing Structures

The imidazole (B134444) ring is a hallmark of the azole class of antifungal agents. wikipedia.org These compounds are widely used to treat fungal infections and their efficacy is directly linked to the presence of the imidazole moiety. wikipedia.orgyoutube.com

The primary target for azole antifungals is a fungal-specific enzyme called cytochrome P450 14α-demethylase, also known as CYP51 or Erg11. nih.govmdpi.com This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is analogous to cholesterol in animals. nih.govmdpi.com

CYP51 catalyzes the removal of the 14α-methyl group from lanosterol (B1674476) (or eburicol) in a three-step oxidative process. nih.gov Imidazole-based antifungals inhibit this process through a specific interaction: the nitrogen atom at the N3 position of the imidazole ring binds to the heme iron atom located in the active site of the CYP51 enzyme. wikipedia.orgyoutube.comnih.gov This binding event blocks the substrate from accessing the enzyme, thereby halting the ergosterol synthesis pathway. mdpi.com The consequences for the fungal cell are twofold:

Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane.

Accumulation of Toxic Intermediates: The blockage leads to a buildup of toxic 14α-methylated sterol precursors, which further disrupts membrane function and inhibits fungal growth. mdpi.com

This targeted inhibition of a crucial fungal-specific pathway is the foundation of the antifungal activity of imidazole derivatives. nih.gov

The effectiveness of an antifungal imidazole derivative depends on both its core structure and its various substituents. Structure-activity relationship (SAR) studies reveal key molecular features that govern biological activity. researchgate.netjopir.in

The Imidazole Ring: The imidazole ring itself is the essential pharmacophore responsible for the primary mechanism of action—binding to the CYP51 heme iron. wikipedia.orgyoutube.com

Comparison with Triazoles: The azole antifungal class also includes triazoles (e.g., fluconazole), which contain a three-nitrogen ring. A key SAR difference is that triazoles bind to the CYP450 heme iron via their N4 atom, whereas imidazoles use their N3 atom. wikipedia.orgyoutube.com This subtle structural difference contributes to triazoles having a higher specificity for the fungal CYP450 enzyme compared to imidazoles, often making them more potent inhibitors. wikipedia.org

Enzyme Inhibition and Receptor Modulation by Imidazole Scaffolds

The versatility of the imidazole scaffold extends beyond its antifungal and antiviral applications. Its electron-rich nature and structural features enable it to form multiple interactions with a wide range of biological targets, including various enzymes and receptors. nih.gov

The imidazole ring can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, allowing it to fit into diverse binding pockets. nih.gov This has led to the development of imidazole-based compounds that act as inhibitors or modulators in many different physiological systems. researchgate.netjopir.in

| Target Class | Specific Target | Action of Imidazole Derivative | Example Compound(s) | Reference(s) |

|---|---|---|---|---|

| Enzyme Inhibition | Cytochrome P450 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis | Ketoconazole, Miconazole, Clotrimazole | wikipedia.orgnih.gov |

| Nitric Oxide Synthase | Selective inhibition | Clotrimazole | wikipedia.org | |

| Carbonic Anhydrase I & II | Inhibition | Various synthesized imidazole-derived ethers | acs.org | |

| β-glucosidase | Partial competitive inhibition | Imidazole | nih.gov | |

| Receptor Modulation | Metabotropic Glutamate 2 (mGlu2) Receptor | Positive Allosteric Modulation (PAM) | Imidazopyrazinone derivatives | acs.org |

| Serotonin Receptors | Modulation (for antidepressant activity) | Various imidazole-bearing pharmacophores | aalto.finih.gov |

This broad inhibitory and modulatory capacity underscores the importance of the imidazole scaffold as a privileged structure in drug discovery, capable of interacting with targets from different biological kingdoms and for diverse therapeutic applications. researchgate.netnih.gov

Acetylcholinesterase Inhibition by Imidazole Derivatives

Imidazole derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. researchgate.net

A study involving a series of 14 achiral and five chiral imidazole derivatives demonstrated their ability to inhibit AChE from electric eel in vitro. The mechanism of inhibition was identified as competitive and irreversible. nih.gov The rate of inhibition, defined by the kinetic constant k(3), ranged from 0.38 to 5.3 M⁻¹s⁻¹. nih.gov

In another study, 2,4,5-trisubstituted imidazole derivatives were screened for their AChE inhibitory activity. While not as potent as the reference drug galantamine, some derivatives showed notable inhibition. For instance, compound 10, an aromatic derivative, exhibited 41.9% inhibition at a concentration of 150 μg/mL. researchgate.net Molecular docking studies suggested that this compound interacts with key residues, Ser200 and His440, in the catalytic gorge of AChE. researchgate.net

Furthermore, a series of imidazole-thiazole hybrids were synthesized and evaluated for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netanadolu.edu.tr These studies underscore the potential of the imidazole scaffold in designing novel cholinesterase inhibitors. researchgate.net

Table 1: Acetylcholinesterase Inhibition by Select Imidazole Derivatives

| Compound/Derivative Type | Inhibition Percentage | Concentration | Key Findings |

| 2,4,5-Trisubstituted Imidazole (Compound 10) | 41.9% | 150 µg/mL | Interacts with Ser200 and His440 in AChE catalytic gorge. researchgate.net |

| 2,4,5-Trisubstituted Imidazole (Compound 9) | 31.6% | 150 µg/mL | Aromatic derivative with moderate activity. researchgate.net |

| Achiral and Chiral Imidazole Derivatives | Not specified | Not specified | Exhibit competitive, irreversible inhibition of AChE. nih.gov |

| Imidazole-Thiazole Hybrids | Not specified | Not specified | Investigated as potential inhibitors of both AChE and BuChE. researchgate.net |

Carbonic Anhydrase Inhibition by Triazole and Imidazole Analogues

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov The overexpression of certain CA isoforms is linked to specific cancers, making them a target for anticancer drug development. nih.gov

Both triazole and imidazole derivatives have been explored as CA inhibitors. For instance, a series of novel 1,2,4-triazole (B32235) derivatives were synthesized and showed effective and selective inhibition against tumor-associated hCA IX and XII isoforms over the off-target hCA I and II. nih.gov SLC-0111, a selective hCA IX inhibitor, is currently in clinical trials as an anticancer agent. nih.gov

Similarly, sulfonamide-based indole-1,2,3-triazole chalcone (B49325) hybrids have been investigated for their inhibitory activity against a panel of human carbonic anhydrases (hCAs). unifi.it Several of these compounds displayed potent inhibition in the nanomolar range, with some being more effective than the standard drug acetazolamide (B1664987) against the hCA I isoform. unifi.it Specifically, compounds 6d, 6q, and 6e were found to be 13, 6, and 5 times more potent than acetazolamide against hCA I, respectively. unifi.it

While direct studies on 1-(1H-imidazol-1-yl)-2-methoxyethan-1-one as a carbonic anhydrase inhibitor are not prevalent, the established activity of related imidazole and triazole analogues suggests a potential area for future investigation.

Other Enzyme Systems Affected by Imidazole-Based Compounds

The imidazole scaffold is a versatile inhibitor of various enzyme systems beyond acetylcholinesterase and carbonic anhydrase. mdpi.com The imidazole group, being a structural component of the amino acid histidine, is frequently found in the catalytic sites of enzymes and can interfere with their function. researchgate.net

Imidazole and its derivatives have been shown to inhibit a range of enzymes, including:

β-glucosidase: Imidazole acts as a partial competitive inhibitor of β-glucosidase by binding to the active site and reducing the substrate's affinity. nih.gov

Cytochrome P450 enzymes: Imidazole-containing compounds are known to interact with and inhibit these crucial drug-metabolizing enzymes. researchgate.net

Kinases: Imidazole derivatives have been developed as inhibitors of various kinases, which play a central role in cell signaling and are often dysregulated in diseases like cancer. nih.govtandfonline.com For example, some benzimidazole (B57391) derivatives act as protein kinase inhibitors. nih.gov

Topoisomerases: Certain benzimidazole derivatives function as topoisomerase inhibitors, interfering with DNA replication in cancer cells. nih.govfrontiersin.org

Poly(ADP-ribose) polymerase (PARP): Benzimidazole derivatives like Rucaparib and Veliparib are known PARP inhibitors, a class of drugs used in cancer therapy. nih.govfrontiersin.org

Dihydrofolate reductase (DHFR): This enzyme is another target for some benzimidazole-based anticancer agents. nih.govfrontiersin.org

The inhibitory action of imidazole on enzymes can be concentration-dependent and may involve competition with histidine residues in the enzyme's active site. researchgate.net The basic nature of imidazole can also affect the local pH, potentially influencing enzyme activity. researchgate.net

Diverse Biological Actions of Related Imidazole Heterocycles

The versatility of the imidazole nucleus extends to a wide spectrum of biological activities, making it a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net

Antimicrobial and Antibacterial Potentials

Imidazole derivatives are recognized for their significant antimicrobial and antibacterial properties. mdpi.comresearchgate.net The five-membered heterocyclic structure with two nitrogen atoms is a key feature contributing to this activity. mdpi.com These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

The mechanisms of antibacterial action for imidazole derivatives are multifaceted and can include:

Inhibition of DNA replication and repair: Some imidazole compounds can interfere with bacterial DNA synthesis, leading to cell death. mdpi.com

Disruption of cell wall synthesis: They can inhibit the formation of the bacterial cell wall, compromising its structural integrity. mdpi.com

Cell membrane disruption: Imidazole derivatives can also damage the bacterial cell membrane. mdpi.com

For instance, novel synthesized imidazole derivatives, HL1 and HL2, demonstrated antimicrobial activity against various bacterial strains. mdpi.com Another study highlighted that metronidazole/1,2,3-triazole conjugates exhibited potent activity against E. coli and P. aeruginosa. nih.gov The search for new imidazole-based antimicrobial agents is driven by the increasing challenge of antibiotic resistance. nih.gov

Table 2: Antibacterial Activity of Select Imidazole Derivatives

| Compound/Derivative | Target Bacteria | Activity/Finding |

| HL1 and HL2 | Gram-positive and Gram-negative strains | Demonstrated antimicrobial activity. mdpi.com |

| Metronidazole/1,2,3-triazole conjugate (38a) | E. coli, P. aeruginosa, S. aureus, S. epidermidis | IC₅₀ values of 360 nM and 710 nM against E. coli and P. aeruginosa, respectively. nih.gov |

| Metronidazole/1,2,3-triazole conjugate (38o) | E. coli, P. aeruginosa | MIC values of 8 nM and 55 nM against E. coli and P. aeruginosa, respectively. nih.gov |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids (62e, 62h, 62i) | E. coli | Significant antibacterial activities with MIC values of 4.9–17 µM. nih.gov |

Anticancer Activity Mechanisms (e.g., in benzimidazole derivatives)

Benzimidazole derivatives, which feature a fusion of benzene (B151609) and imidazole rings, are a prominent class of anticancer agents. nih.gov Their structural similarity to purine (B94841) nucleotides allows them to interact with various biological targets involved in cancer progression. nih.govfrontiersin.org

The anticancer mechanisms of benzimidazole derivatives are diverse and include: nih.govfrontiersin.org

Microtubule Disruption: Compounds like nocodazole (B1683961) interfere with microtubule function, leading to cell cycle arrest and apoptosis. frontiersin.org

Inhibition of Key Enzymes: As mentioned previously, benzimidazoles can inhibit topoisomerases, protein kinases, PARP, and dihydrofolate reductase. nih.govfrontiersin.org For example, Veliparib is a PARP inhibitor used in cancer therapy. frontiersin.org

DNA Intercalation and Binding: Some derivatives can bind to the minor groove of DNA, particularly at AT-rich sequences, disrupting DNA replication and transcription. nih.gov

Inhibition of Signaling Pathways: Benzimidazole derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the Bcl-2 protein family. acs.org

Targeting Glucose Metabolism: Fenbendazole, a benzimidazole, has been shown to inhibit glucose uptake and glycolysis in cancer cells by targeting GLUT1 transporters and hexokinase, leading to cancer cell starvation. iiarjournals.org

The development of benzimidazole-based compounds continues to be an active area of cancer research, with a focus on creating more selective and potent therapeutics. nih.gov

Anti-inflammatory and Analgesic Effects

Imidazole-containing compounds have demonstrated significant anti-inflammatory and analgesic properties. nih.govgoogle.com The imidazole nucleus is considered a key pharmacophore for designing new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

The anti-inflammatory mechanisms of imidazole derivatives include: researchgate.nettandfonline.com

Inhibition of Cyclooxygenase (COX) Enzymes: Many imidazole-based compounds exhibit their anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins. tandfonline.com

Inhibition of Pro-inflammatory Mediators: Some derivatives can reduce the release of pro-inflammatory mediators and inhibit the transcription factor NF-κB. tandfonline.com

Inhibition of Neutrophil Degranulation and Reactive Oxygen Species (ROS) Generation: These actions contribute to reducing the inflammatory response. researchgate.nettandfonline.com

Studies have shown that di- and tri-substituted imidazole derivatives can exhibit good anti-inflammatory activity with minimal gastrointestinal irritation. nih.gov For example, certain compounds showed 49.58% to 58.02% inhibition in a rat paw edema model. tandfonline.comnih.gov These compounds also displayed appreciable analgesic activity. nih.gov The presence of certain substituents, such as p-nitro or p-methoxy groups, has been found to enhance the anti-inflammatory and analgesic effects. nih.gov

Table 3: Anti-inflammatory Activity of Select Imidazole Derivatives

| Compound/Derivative Type | Activity/Finding | Mechanism of Action |

| Di- and tri-substituted imidazoles (2h, 2l, 3g, 3h, 3l, 3m) | 49.58% to 58.02% edema inhibition | Not specified |

| Compound I31 | Potent inhibitor of COX-1, COX-2, 5-LOX, and sPLA2-V | COX and lipoxygenase inhibition |

| Compound I32 | 90.30% inhibition of paw volume at 6 hours | Binds to the active site of COX-2 |

| Compound I33 | Potent inhibitor of NF-κB transmigration | Inhibition of pro-inflammatory mediators and nitric oxide release |

Anticonvulsant and Antiulcer Properties

Extensive literature reviews and database searches did not yield specific scientific studies investigating the anticonvulsant and antiulcer properties of the compound This compound . While the broader class of imidazole-containing compounds has been a subject of interest in medicinal chemistry for these and other therapeutic areas, research focusing specifically on this molecule is not publicly available.

However, the general potential of the imidazole scaffold in developing anticonvulsant and antiulcer agents is well-documented through the study of its various analogues.

Anticonvulsant Research in Imidazole Analogues

Research into the anticonvulsant activity of imidazole derivatives has identified several promising candidates. For instance, a series of ω-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide (B166681) derivatives have been synthesized and evaluated for their anticonvulsant effects. nih.govbau.edu.tr In these studies, the most active compounds were those with 2-isopropyl and 2,6-dimethyl substitutions on the N-phenyl ring, as determined by the maximal electroshock test. nih.govbau.edu.tr Another area of investigation involves imidazole-containing arylsemicarbazones, which have shown anticonvulsant activity primarily in the subcutaneous pentylenetetrazole (scPTZ) screen. nih.gov The structural features considered important for the anticonvulsant activity of these arylsemicarbazones include a hydrogen-bonding semicarbazone group and a lipophilic aryl ring. nih.gov

Furthermore, aralkylimidazoles like nafimidone (B1677899) and denzimol (B1204873) have been recognized for their anticonvulsant properties, exhibiting a profile similar to established drugs such as phenytoin (B1677684) and carbamazepine. nih.gov Studies on 2-aryl-4-arylidene-1-phenyl-1H-imidazol-5(4H)-one derivatives have also reported anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure test. researchgate.net These findings underscore the potential of the imidazole nucleus as a pharmacophore for the development of new anticonvulsant drugs.

Antiulcer Research in Imidazole Analogues

In the context of antiulcer properties, research has focused on different classes of imidazole derivatives. A notable example is the substituted imidazo[1,2-a]pyridines, which have been described as a novel class of antiulcer agents. nih.gov These compounds exhibit both gastric antisecretory and cytoprotective properties. nih.gov Their mechanism of action is thought to involve the inhibition of the H+/K+-ATPase enzyme, a different pathway from histamine (B1213489) H2 receptor antagonists. nih.gov

The research into these analogues provides a foundation for the potential biological activities of other imidazole-containing molecules. However, without direct experimental data for This compound , any discussion of its specific anticonvulsant or antiulcer properties would be purely speculative. Future research would be necessary to determine if the structural features of This compound confer any activity in these areas.

Structure Activity Relationship Sar Studies and Analogue Design for Enhanced Bioactivity

Systematic Modification of the 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one Core Structure

The core structure of this compound presents three primary sites for modification: the imidazole (B134444) ring, the methoxyethyl side chain, and the carbonyl group. Each of these components plays a crucial role in the molecule's interaction with its biological target, which for many antifungal imidazoles is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.net

The imidazole ring is a critical pharmacophore in many antifungal agents, primarily due to the ability of its unsubstituted N-3 nitrogen to coordinate with the heme iron atom in the active site of CYP51. researchgate.net This interaction is fundamental to the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. researchgate.net

Research on various imidazole derivatives has consistently shown that the nature and position of substituents on the imidazole ring can significantly modulate antifungal activity. For instance, the introduction of methyl groups or halogens can have varied effects. In a study on imidazole derivatives containing a 2,4-dienone motif, replacing the imidazole with 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole resulted in a significant loss of antifungal activity. nih.gov This suggests that steric hindrance or altered electronic properties around the coordinating nitrogen can be detrimental to bioactivity.

Conversely, in other series of imidazole-based compounds, specific substitutions have been shown to enhance activity. However, for the purpose of maintaining the core interaction with CYP51, the unsubstituted imidazole ring in this compound is likely optimal for its primary binding function. Any substitution would need to be carefully considered to avoid disrupting this key interaction.

Table 1: Effect of Imidazole Ring Substitution on Antifungal Activity of Related Imidazole Derivatives

| Compound Series | Imidazole Substitution | Change in Antifungal Activity | Reference |

| Imidazole-2,4-dienone | 4-methyl-1H-imidazole | Largely abolished | nih.gov |

| Imidazole-2,4-dienone | 4,5-dichloro-1H-imidazole | Largely abolished | nih.gov |

| Phenyl-imidazole | Introduction of a methyl group | Reduced antitumor activity | nih.gov |

This table is illustrative and based on findings from related imidazole compounds to infer potential effects on the target molecule.

The side chain of azole antifungals plays a crucial role in positioning the molecule within the active site of CYP51 and establishing secondary interactions that contribute to binding affinity and selectivity. The methoxyethyl side chain of this compound is a relatively simple and flexible chain.

Studies on other azole antifungals have demonstrated that modifications to the side chain can have a profound impact on potency and spectrum of activity. For example, in a series of novel triazole analogues, the introduction of alkynyl-methoxyl side chains led to potent broad-spectrum antifungal activity. nih.gov This indicates that both the length and the electronic nature of the side chain are important.

In another study on imidazole derivatives, increasing the length of an alkyl side chain generally led to reduced antifungal activity, though butyl side chains showed some potential. nih.gov This suggests that there is an optimal size and lipophilicity for the side chain to fit within the enzyme's binding pocket. The replacement of a phenyl ring in the side chain of albaconazole (B1665687) with various heterocyclic rings also significantly influenced antifungal activity, with a furan (B31954) heterocycle proving to be favorable. nih.gov

For this compound, variations of the methoxyethyl side chain could include:

Altering the chain length: Exploring shorter (e.g., methoxymethyl) or longer (e.g., methoxypropyl) chains to probe the size of the binding pocket.

Introducing different functional groups: Replacing the methoxy (B1213986) group with other ethers, thioethers, or even small aromatic or heterocyclic rings to explore different hydrophobic and electronic interactions.

Modifying the ethyl backbone: Introducing branching or unsaturation to alter the conformation and flexibility of the side chain.

Table 2: Influence of Side Chain Variation on Antifungal Activity in Azole Derivatives

| Compound Series | Side Chain Modification | Impact on Antifungal Activity | Reference |

| Triazole Analogues | Introduction of alkynyl-methoxyl side chains | Potent, broad-spectrum activity | nih.gov |

| Imidazole Derivatives | Increasing alkyl chain length | Generally reduced activity | nih.gov |

| Albaconazole Analogues | Replacement of phenyl with furan ring | Favorable for activity | nih.gov |

This table is illustrative and based on findings from related azole compounds to infer potential effects on the target molecule.

The carbonyl group in N-acylimidazoles, such as this compound, renders the acyl group susceptible to nucleophilic attack, making these compounds effective acyl transfer reagents. In a biological context, this reactivity can be crucial for covalent modification of target enzymes or for the molecule to act as a prodrug.

The modification or bioisosteric replacement of the carbonyl group can significantly alter the compound's stability, reactivity, and mode of interaction with its target. Bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. nih.gov For instance, a 1,2,3-triazole ring has been used as a bioisostere for an amide bond, which contains a carbonyl group. unimore.it

Potential modifications to the carbonyl group in this compound could include:

Reduction to a methylene (B1212753) group: This would remove the polarity and reactivity of the carbonyl, likely leading to a significant change in biological activity.

Conversion to a thiocarbonyl: This would alter the electronic properties and hydrogen bonding capacity of the group.

Replacement with other functional groups: Bioisosteric replacements such as an oxime, hydrazone, or even a sulfonyl group could be explored to modulate the molecule's properties. For example, the replacement of an amide with an oxadiazole has been shown to provide potent inhibitors in other therapeutic areas. nih.gov

The reactivity of N-acyl imidazoles can be tuned by substituents, and sterically hindered N-acyl imidazoles have been shown to be more stable against nucleophiles. researchgate.net This suggests that modifications around the carbonyl group could also influence the compound's stability and, consequently, its biological effect.

Stereochemical Considerations in Analogue Design

While this compound is achiral, the introduction of a chiral center, for instance by modifying the side chain, necessitates an investigation into the stereochemical requirements for bioactivity. Many successful antifungal agents are chiral, and their enantiomers often exhibit significant differences in potency.

A study on a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives provides a clear example of the importance of stereochemistry in the biological activity of imidazole-based antifungals. In this work, racemic mixtures of active compounds were separated into their pure enantiomers for individual evaluation. This separation is crucial as the different spatial arrangements of the substituents can lead to vastly different interactions with the chiral environment of the enzyme's active site.

The evaluation of the separated enantiomers of the 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives revealed a high degree of stereoselectivity in their antifungal activity. The (-) isomers were found to be up to 500 times more active than the (+) isomers. Specifically, (-)-6a and (-)-6b were significantly more potent than the reference drug fluconazole (B54011) against Candida krusei. This dramatic difference in activity between enantiomers underscores that a specific three-dimensional orientation of the pharmacophore and its substituents is required for optimal binding to the target enzyme. This principle is a critical consideration for the design of any new chiral analogues based on the this compound scaffold.

Table 3: Stereoselective Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

| Compound | Isomer | Activity vs. (+) Isomer | Reference |

| Biphenyl ester derivative | (-) | Up to 500 times more active | |

| Biphenyl ester derivative 6a | (-) | 30 times more active than fluconazole vs. C. krusei | |

| Biphenyl ester derivative 6b | (-) | 90 times more active than fluconazole vs. C. krusei |

This table is based on data for related phenylethanol derivatives and highlights the principle of stereoselectivity.

The biological activity of imidazole-based compounds is intricately linked to their molecular structure. SAR studies on analogs of this compound reveal key pharmacophoric features that can be modulated to enhance potency and selectivity for various biological targets, including fungal pathogens and cancer cells.

Modifications of the Acyl Group and Impact on Bioactivity

The nature of the acyl group in N-acyl imidazoles is a critical determinant of their biological profile. In a series of 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives, modifications to the acyl portion of the molecule significantly influenced their anticonvulsant and antimicrobial activities. nih.gov Generally, the replacement of the acyl group with other functionalities can lead to a loss of activity, underscoring its importance. For instance, in some series of imidazole derivatives investigated for anticancer properties, the substitution of an amide or ester group for the acyl moiety resulted in diminished activity. nih.gov

The table below summarizes the impact of acyl group modifications on the bioactivity of related imidazole compounds.

| Compound Series | Modification of Acyl Group | Impact on Bioactivity | Reference |

| Imidazole Anticancer Agents | Replacement with amide or ester | Loss of activity | nih.gov |

| 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone Derivatives | Conversion to oxime and oxime ethers | Modulation of anticonvulsant and antimicrobial activity | nih.gov |

Importance of the Imidazole Moiety and its Substituents

The imidazole ring itself is a crucial pharmacophore, capable of engaging in various non-covalent interactions such as hydrogen bonding and metal ion coordination. nih.govelsevierpure.com Its presence is often essential for bioactivity. For example, in a study of imidazole-coumarin conjugates with anti-HCV activity, the presence of a hydrogen atom at the N(1) position of the imidazole ring was found to be a key factor for potency and selectivity. mdpi.com

Furthermore, substituents on the imidazole ring can fine-tune the biological activity. In a series of N-fused imidazoles investigated as topoisomerase IIα inhibitors, the type and position of substituents on the fused imidazole scaffold were critical for potent inhibition. nih.gov Specifically, imidazopyridine, imidazopyrazole, and imidazopyrazine scaffolds with appropriate substituents demonstrated significant catalytic inhibition of the enzyme. nih.gov

The following table highlights the significance of the imidazole moiety in related compounds.

| Compound Series | Key Finding | Reference |

| Imidazole-Coumarin Conjugates | Hydrogen at N(1) of imidazole is crucial for anti-HCV activity. | mdpi.com |

| N-fused Imidazoles | Substituents on the fused imidazole ring determine topoisomerase IIα inhibitory activity. | nih.gov |

Influence of the Methoxyethyl Side-Chain on Bioactivity

In another study focusing on imidazole derivatives with a hydrophobic substituent derived from isoprenoid, the side chain played a crucial role in the compound's fungicidal activity, which was attributed to both cell membrane damage and inhibition of ergosterol biosynthesis. nih.gov This highlights the importance of the side chain's physicochemical properties in determining the mechanism of action.

Prodrug Strategies and Bioavailability Enhancement for Related Compounds

Bio-reversible Modifications to Improve Solubility and Permeability

One common prodrug strategy involves the attachment of a promoiety that improves the solubility or permeability of the parent drug. This moiety is then cleaved in vivo to release the active compound. For antifungal azole drugs, which often suffer from poor water solubility, the development of water-soluble prodrugs is a key area of research. For example, the prodrug of ravuconazole, BFE1224, was developed to improve its oral bioavailability. nih.gov

Lipid-based carriers, such as self-nanoemulsifying drug delivery systems (SNEDDS), have also been shown to enhance the oral bioavailability of poorly soluble drugs. nih.govnih.gov This approach encapsulates the drug in a lipid formulation that forms a nanoemulsion in the gastrointestinal tract, thereby improving its dissolution and absorption.

Targeting Transporters to Enhance Absorption

Another sophisticated prodrug approach involves designing the molecule to be a substrate for specific transporters in the gut wall, thereby facilitating its absorption. This strategy has been successfully applied to various classes of drugs and holds promise for imidazole-based compounds.

The table below outlines some prodrug strategies that could be applicable to enhance the bioavailability of compounds like this compound.

| Prodrug Strategy | Mechanism of Bioavailability Enhancement | Example Application | Reference |

| Water-Soluble Prodrugs | Increased aqueous solubility leading to better dissolution and absorption. | BFE1224 (prodrug of ravuconazole) | nih.gov |

| Lipid-Based Formulations (e.g., SNEDDS) | Enhanced dissolution and absorption of lipophilic drugs. | General strategy for poorly soluble compounds | nih.govnih.gov |

Future Research Directions and Potential Applications of 1 1h Imidazol 1 Yl 2 Methoxyethan 1 One in Chemical Science

Development as a Versatile Synthetic Building Block

The N-acylimidazole moiety is a well-established reactive intermediate in organic synthesis, often referred to as an "imidazolide." google.com The future development of 1-(1H-Imidazol-1-yl)-2-methoxyethan-1-one as a versatile synthetic building block is a promising area of research. lifechemicals.com Imidazole-based compounds are recognized as valuable building blocks in the synthesis of molecules with biological and pharmaceutical relevance. nih.govlifechemicals.com

The reactivity of the N-acylimidazole can be harnessed for various transformations. For instance, these compounds are effective acylating agents. The imidazole (B134444) group acts as a good leaving group, allowing for the transfer of the acyl group to nucleophiles such as amines and alcohols. This reactivity is central to their use in peptide synthesis and the modification of biomolecules. nih.govkyoto-u.ac.jp

Future research could focus on exploiting the methoxyethyl group to introduce this specific functionality into a wide range of molecular scaffolds. The presence of the ether linkage may also influence the solubility and conformational properties of the resulting products. wikipedia.org The versatility of N-propargylamines as building blocks in constructing various nitrogen-containing heterocycles highlights the potential for developing novel synthetic protocols starting from functionalized imidazoles. researchgate.net

Table 1: Examples of Imidazole-Based Synthetic Building Blocks and their Applications

| Building Block | Application |

| N,N'-Carbonyldiimidazole | Synthesis of esters, amides, and other acyl derivatives google.com |

| N-Arylimidazoles | Synthesis of biologically active compounds and ligands for catalysis biomedres.us |

| 4(5)-Aryl-1H-imidazoles | Synthesis of N-aroylmethylimidazoles mdpi.com |

| N-Propargylamines | Construction of thiazole (B1198619) cores and other heterocycles researchgate.net |

Exploration in Materials Science and Catalysis

Imidazole derivatives have found extensive applications in materials science and catalysis. lifechemicals.comnumberanalytics.com The imidazole nucleus can be incorporated into polymers, leading to materials with high thermal stability and ionic conductivity. numberanalytics.com Furthermore, imidazole-functionalized surfaces are utilized in catalysis and sensing applications. numberanalytics.com The exploration of this compound in these fields could yield novel materials and catalytic systems.

In materials science, the compound could be investigated as a precursor for the synthesis of functional polymers. The methoxyethyl group could impart specific properties, such as increased flexibility or altered solubility, to the resulting polymeric chains. Imidazole-based materials are also being explored for environmental applications, including the capture of heavy metals and CO2. numberanalytics.com

In the realm of catalysis, N-heterocyclic carbenes (NHCs), which can be generated from imidazole derivatives, are powerful ligands for transition metals used in a variety of catalytic reactions, including olefin metathesis. lifechemicals.com While this compound is an N-acylimidazole and not a direct precursor to a stable NHC, its imidazole ring could potentially be modified to generate novel NHC ligands. Additionally, some imidazole derivatives have been shown to act as catalysts themselves, for example, in ester hydrolysis. lifechemicals.com The use of heterogeneous catalysts for the synthesis of substituted imidazoles is also an area of active research, with catalysts like Cr2O3 nanoparticles being employed. researchgate.net

Table 2: Applications of Imidazole Derivatives in Materials Science and Catalysis

| Application Area | Example of Imidazole Derivative Use |

| Sustainable Materials | Imidazole-based polymers for high thermal stability and ionic conductivity numberanalytics.com |

| Environmental Remediation | Imidazole-functionalized materials for CO2 and heavy metal capture numberanalytics.com |

| Catalysis | N-heterocyclic carbene ligands for transition metal-catalyzed reactions lifechemicals.com |

| Heterogeneous Catalysis | Use of Cr2O3 nanoparticles for the synthesis of polysubstituted imidazoles researchgate.net |

Integration into Multi-component Systems and Hybrid Molecules

Multi-component reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecules in a single step. Imidazole derivatives are often synthesized via MCRs, and they can also be incorporated into more complex structures through these reactions. nih.govmdpi.com Future research could explore the integration of this compound into multi-component systems to generate novel hybrid molecules with unique properties.

The synthesis of N-aroylmethyl-4-arylimidazoles through a pseudo-three-component reaction demonstrates the potential for creating complex imidazole-containing scaffolds. mdpi.com The reactivity of the N-acylimidazole group in this compound makes it an interesting candidate for participation in MCRs, potentially leading to the discovery of new chemical entities with diverse biological or material properties.

Hybrid molecules incorporating the imidazole moiety are of significant interest. For example, hybridizing an imidazole-2-thione with an acenaphthylen-one has been shown to create a scaffold with potential DNA-damaging activity. The development of hybrid imidazole derivatives is a promising strategy for creating new bioactive compounds. nih.gov

Advanced Mechanistic Studies of Biological Interactions

Imidazole and its derivatives are known to engage in a wide range of biological interactions, which is a cornerstone of their application in medicinal chemistry. longdom.orgresearchgate.net The imidazole ring is a key component of the amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes. nih.govhumanjournals.com Advanced mechanistic studies of the biological interactions of this compound could reveal novel modes of action and therapeutic potential.

N-acylimidazoles are known to be involved in the activation processes of some proteins and enzymes. kyoto-u.ac.jp For instance, an acyl-imidazole intermediate is formed during the activation of human complement component C4B. kyoto-u.ac.jp The reactivity of the N-acylimidazole group makes it a potential covalent modifier of biological targets. Mechanistic studies could investigate the interaction of this compound with specific enzymes or receptors, exploring its potential as an inhibitor or modulator of their function.

The imidazole ring can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are critical for drug-receptor binding. researchgate.netuminho.pt The methoxyethyl side chain could also influence binding affinity and selectivity through additional interactions within a binding pocket. wikipedia.org Future research should aim to elucidate the specific molecular targets of this compound and the detailed mechanism of its interactions.

Application in Chemical Biology Tools and Probes

The unique properties of N-acylimidazoles make them attractive for the development of chemical biology tools and probes. nih.gov Their moderate reactivity, relatively long half-life, and high water solubility are advantageous for applications in biological systems. nih.govkyoto-u.ac.jp

One potential application is in the development of activity-based probes (ABPs) for enzyme profiling. The N-acylimidazole could act as a reactive "warhead" that covalently modifies the active site of a target enzyme. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the molecule, these probes would enable the detection and identification of active enzymes in complex biological samples.

Furthermore, ligand-directed acyl imidazole chemistry is an emerging strategy for the chemical labeling and functional control of endogenous proteins and RNAs in living cells. nih.gov This approach involves designing a molecule that contains a ligand for a specific biomolecule and an N-acylimidazole group. Upon binding of the ligand to its target, the N-acylimidazole is brought into close proximity, facilitating a selective acylation reaction. The development of this compound derivatives for this purpose could provide powerful tools for studying biological processes in their native context. The synthesis of imidazole derivatives as probes to study the active site topology of enzymes has also been reported. nih.gov

Q & A

Q. How are coordination polymers derived from this compound characterized for porosity?

- Gas Adsorption : N isotherms at 77 K determine BET surface area (e.g., 300–500 m/g).

- PXRD : Match experimental patterns with Materials Studio-simulated models to confirm crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.